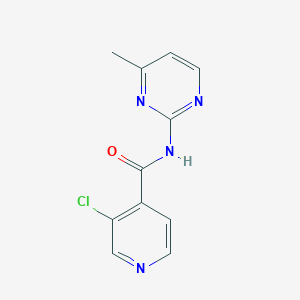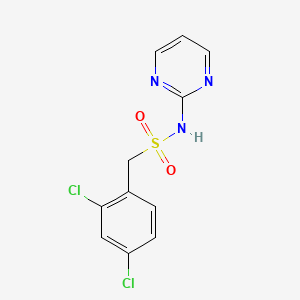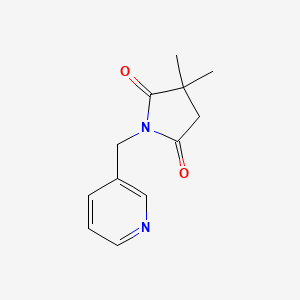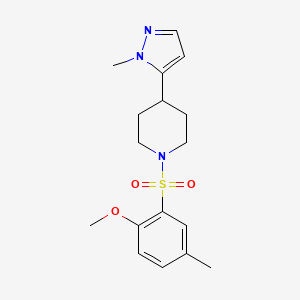![molecular formula C19H21N3OS B7679786 2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as BMEP, and it is a pyrido[1,2-a]pyrimidin-4-one derivative that contains a benzyl(methyl)amino group and a sulfanyl ethyl group.
作用机制
The mechanism of action of BMEP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BMEP has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BMEP has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. In addition, BMEP has been shown to inhibit the activity of the protein phosphatase PP2A, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects
BMEP has been shown to have various biochemical and physiological effects. BMEP has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMEP has also been shown to inhibit cell proliferation and migration in cancer cells. In addition, BMEP has been shown to inhibit the replication of the hepatitis C virus. BMEP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
BMEP has several advantages for lab experiments. BMEP is relatively easy to synthesize, and it is stable under normal laboratory conditions. BMEP is also soluble in various solvents, which makes it easy to work with in the laboratory. However, BMEP also has some limitations for lab experiments. BMEP is not very water-soluble, which may limit its use in some experiments. In addition, BMEP is not very selective in its inhibition of enzymes and proteins, which may make it difficult to study specific pathways or targets.
未来方向
There are several future directions for the study of BMEP. One direction is the development of new derivatives of BMEP that have improved selectivity and potency. Another direction is the study of the mechanism of action of BMEP in more detail, which may lead to the identification of new targets for drug development. Additionally, the use of BMEP in combination with other drugs or therapies may be explored to improve its efficacy and reduce side effects. Finally, the use of BMEP in clinical trials for the treatment of cancer and other diseases may be investigated.
合成方法
The synthesis of BMEP is a multi-step process that involves the reaction of various reagents and catalysts. The first step involves the reaction of 2-chloropyrido[1,2-a]pyrimidin-4-one with sodium hydride in the presence of dimethyl sulfoxide (DMSO) to form the sodium salt of the pyrido[1,2-a]pyrimidin-4-one. The second step involves the reaction of the sodium salt with benzyl(methyl)amine in the presence of potassium carbonate to form the benzyl(methyl)amino derivative. The third step involves the reaction of the benzyl(methyl)amino derivative with 2-chloroethylsulfanylchloride in the presence of triethylamine to form the sulfanyl ethyl derivative. The final step involves the reaction of the sulfanyl ethyl derivative with sodium methoxide in the presence of methanol to form BMEP.
科学研究应用
BMEP has potential applications in various fields of scientific research. One of the significant applications of BMEP is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. BMEP has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BMEP has also been shown to have antiviral activity against the hepatitis C virus. In addition, BMEP has potential applications in biochemistry, where it can be used to study the mechanism of action of various enzymes and proteins.
属性
IUPAC Name |
2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-21(14-16-7-3-2-4-8-16)11-12-24-15-17-13-19(23)22-10-6-5-9-18(22)20-17/h2-10,13H,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQOBJLOKAJDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSCC1=CC(=O)N2C=CC=CC2=N1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)




![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)

![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
